molecular formula C17H16N6O4S B3011505 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-66-9

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B3011505
M. Wt: 400.41
InChI Key: XWXPSJVHYBGHFC-UHFFFAOYSA-N
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Description

This compound is a derivative of sulfadiazine . It is synthesized through a series of reactions involving sulfadiazine and other reagents . The compound is part of a larger family of pyrazole derivatives .


Synthesis Analysis

The synthesis of this compound involves the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide [A] through the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as solvent . Then, the hydrazine derivative of sulfadiazine 2-hydrazinyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide [B] is prepared through the interaction of compound [A] with hydrazine in dimethylformamide as solvent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a pyrimidin-2-yl group . The compound is characterized by C.H.N.S analysis, FT-IR, and 1H-MNR spectroscopy .


Chemical Reactions Analysis

The compound is involved in a series of chemical reactions during its synthesis. These include the reaction of sulfadiazine with chloroacetyl chloride, the interaction of the resulting compound with hydrazine, and subsequent reactions with chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied by their melting points, and characterized by C.H.N.S analysis, FT-IR and 1H-MNR spectroscopy .

Scientific Research Applications

  • Insecticidal Agents : Research has shown that certain sulfonamide thiazole derivatives, which are structurally related to the chemical compound , exhibit potential as insecticidal agents. These compounds, synthesized from cyanoacetanilide precursors, demonstrated significant toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

  • Antimicrobial Agents : Studies have also reported on the synthesis of new heterocyclic compounds containing a sulfamoyl moiety, which is a key structural component of the compound . These compounds have shown potential as antimicrobial agents, with some demonstrating moderate to high antibacterial activity (Darwish, 2014).

  • Anticancer Activity : Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one, related to the compound, have been synthesized and tested for antitumor activity. These compounds revealed notable anticancer properties, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

  • Pharmacological Activities : Research into the synthesis of new heterocyclic compounds, including those with a sulfamoyl moiety, aims to explore their pharmacological activities. This research is foundational for future investigations into the therapeutic potential of these compounds (Zaki et al., 2017).

  • Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential in these areas, contributing to our understanding of their therapeutic applications (Rahmouni et al., 2016).

Future Directions

The compound and its derivatives have potential for further study due to their biological activity. Future research could focus on exploring its potential uses in medicine and other fields .

properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c24-15(14-11-20-23-9-2-10-27-16(14)23)21-12-3-5-13(6-4-12)28(25,26)22-17-18-7-1-8-19-17/h1,3-8,11H,2,9-10H2,(H,21,24)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXPSJVHYBGHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

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